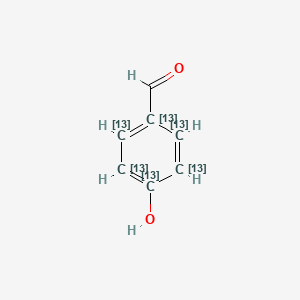

4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6

Description

Properties

IUPAC Name |

4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1+1,2+1,3+1,4+1,6+1,7+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHHSNMVTDWUBI-ZFJHNFROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.077 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201595-48-4 | |

| Record name | 201595-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Isotopic Integrity Assessment

Chemical Synthesis Pathways for 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆

The synthesis of 4-Hydroxy-benzaldehyde fully labeled in the aromatic ring with Carbon-13 (¹³C) is a meticulous process that necessitates precise control over starting materials and reaction conditions to ensure the isotopic label is incorporated efficiently and exclusively at the desired positions.

Precursor Selection and ¹³C Enrichment Strategies

The foundation of synthesizing 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆ lies in the selection of a precursor that is already enriched with ¹³C across its entire benzene (B151609) ring. This approach ensures that the core structure of the final molecule possesses the desired isotopic labeling.

The most direct and common strategy for preparing ring-labeled aromatic compounds is to start with a commercially available, uniformly ¹³C-labeled precursor. researchgate.netresearchgate.net For the synthesis of 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆, uniformly ring-labeled phenol (B47542) ([U-ring-¹³C]-phenol) serves as the ideal starting material. researchgate.netresearchgate.net The use of this precursor simplifies the synthetic challenge to the regioselective introduction of a formyl group (-CHO) onto the labeled phenolic ring. The synthesis of isotopically labeled compounds with such site-specificity is critical for pharmaceutical and agrochemical applications. chemrxiv.orgchemrxiv.org Recent advancements have even developed methods for the selective isotopic labeling of the ipso carbon of phenols through a formal [5+1] cyclization, highlighting the ongoing innovation in creating specifically labeled phenol precursors. chemrxiv.orgchemrxiv.orguchicago.edu

Classical organic reactions are frequently adapted to accommodate isotopically labeled substrates. The Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring. beilstein-journals.org In the context of synthesizing ¹³C-labeled 4-hydroxybenzaldehyde (B117250), a Friedel-Crafts alkylation is employed to introduce the carbon atom that will become the aldehyde group. researchgate.net This involves reacting the ¹³C-labeled phenol with an appropriate electrophile under the influence of a Lewis acid catalyst. researchgate.netresearchgate.net

The Knoevenagel condensation is another pivotal reaction in this field, typically used to form a new carbon-carbon double bond. wikipedia.org While not directly used to synthesize 4-hydroxybenzaldehyde itself, it is a key subsequent step in elaborating the labeled aldehyde into other important molecules. researchgate.netresearchgate.net For instance, ¹³C-labeled 4-hydroxybenzaldehyde can be reacted with compounds like malonic acid via a Knoevenagel condensation to synthesize derivatives such as [U-ring-¹³C]-p-coumaric acid. researchgate.netresearchgate.net This demonstrates the utility of the labeled aldehyde as a versatile intermediate for creating a wider library of isotopically labeled compounds. tue.nlrsc.org

Multi-Step Synthetic Routes and Reaction Optimization

Achieving the final target compound from the labeled precursor involves carefully optimized multi-step sequences that prioritize yield and the preservation of isotopic purity.

The introduction of the formyl group onto the ¹³C-labeled phenol ring must be highly regioselective to yield the desired para-substituted product (4-hydroxybenzaldehyde) over other isomers. One effective method involves a Friedel-Crafts type reaction using methyl dichloromethyl sulfide (B99878) (CH₃SCHCl₂) as the formyl group equivalent. researchgate.net The reaction is performed at low temperatures (e.g., -78°C) in a solvent like dichloromethane, with a strong Lewis acid such as tin(IV) chloride (SnCl₄) added rapidly to the mixture of the labeled phenol and the sulfide. researchgate.net This process is followed by hydrolysis with hydrochloric acid (HCl) to yield the aldehyde. This technique achieves excellent regioselectivity, favoring formylation at the para position relative to the hydroxyl group. researchgate.net Research has demonstrated high conversion rates using this approach for labeled phenols. researchgate.net

Another general methodology for the regioselective synthesis of labeled benzaldehydes involves the deprotonation of a substituted benzene ring followed by treatment with a labeled formylating agent, such as ¹³C-labeled N,N-Dimethylformamide (DMF). researchgate.net This method offers a versatile route to various functionalized and isotopically labeled benzaldehydes with high isotopic purity. researchgate.net

An alternative synthetic pathway involves the generation of ¹³C-labeled 4-hydroxybenzoic acid as an intermediate, which is subsequently reduced to the corresponding aldehyde. Methodologies exist for the synthesis of ¹³C-labeled parabens (esters of 4-hydroxybenzoic acid) and 4-hydroxybenzoic acid itself, starting from ¹³C-labeled phenols. nih.gov One such procedure utilizes a Houben-Hoesch reaction followed by a modified haloform reaction. nih.gov Once the ¹³C-labeled 4-hydroxybenzoic acid is obtained, it can be converted to 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆ through standard organic reduction methods. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride or an ester, followed by a controlled reduction that stops at the aldehyde stage. While this route is more circuitous, it offers an alternative for accessing the target molecule.

Interactive Data Table: Synthesis Yields of Labeled Phenolic Compounds

The following table summarizes the reported yields and conversion rates for the synthesis of uniformly ring-labeled phenolic aldehydes and their derivatives starting from labeled phenols, as described in the literature. researchgate.net

| Product | Precursor | Key Reaction | Conversion Rate | Final Yield |

| 4-Hydroxybenzaldehyde-¹⁴C₆ | Phenol-¹⁴C₆ | Friedel-Crafts Alkylation | 96% | 88% |

| Vanillin-¹⁴C₆ | Guaiacol-¹⁴C₆ | Friedel-Crafts Alkylation | 81% | 75% |

| Protocatechualdehyde-¹⁴C₆ | Catechol-¹⁴C₆ | Friedel-Crafts Alkylation | 88% | 83% |

| p-Coumaric acid-¹³C₆ or ¹⁴C₆ | 4-Hydroxybenzaldehyde-¹³C₆/¹⁴C₆ | Knoevenagel Condensation | - | 75% |

Analytical Verification of Isotopic Purity and Labeling Pattern

High-Resolution Mass Spectrometry (HRMS) and Isotope Ratio Mass Spectrometry (IRMS)

The isotopic integrity and enrichment of 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6 are rigorously assessed using mass spectrometry techniques. High-Resolution Mass Spectrometry (HRMS) and Isotope Ratio Mass Spectrometry (IRMS) are powerful tools for confirming the successful incorporation of 13C atoms and quantifying the level of isotopic enrichment. These methods are crucial for ensuring the reliability of the labeled compound for its use as an internal standard in quantitative analyses or in metabolic flux studies. nih.govlibios.fr

HRMS, particularly when coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), provides high accuracy and resolution, enabling the clear differentiation of isotopologues. nih.govacs.orgalmacgroup.com IRMS, often coupled with a gas chromatograph and a combustion furnace (GC-C-IRMS), measures the ratio of heavy to light stable isotopes with extremely high precision, which is essential for determining isotope ratios close to natural abundance or verifying high levels of enrichment. dss.go.thoiv.int

Detection of M+6 Mass Shift for Hexa-Labeled Aromatic Ring

The defining characteristic of this compound is the incorporation of six 13C atoms into its benzene ring. This hexa-labeling results in a distinct mass shift in its mass spectrum compared to its unlabeled counterpart.

The unlabeled 4-Hydroxybenzaldehyde has a molecular formula of C7H6O2 and a monoisotopic mass of approximately 122.037 Da. nist.govnih.gov The introduction of six 13C atoms in place of 12C atoms increases the mass of the molecule by approximately 6 Daltons. Each 13C atom has a mass of 13.00335 Da, while 12C has a mass of 12.00000 Da. The resulting labeled compound, with an empirical formula of ¹³C₆CH₆O₂, has a theoretical molecular weight of approximately 128.08 Da. sigmaaldrich.com

High-resolution mass spectrometry can easily detect this M+6 mass shift. When analyzing the labeled material, the most abundant peak in the molecular ion cluster will correspond to the molecule containing six 13C atoms. This provides direct evidence of the successful synthesis of the hexa-labeled aromatic ring. The high resolving power of modern instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, allows for the clear separation of the M+6 peak from other isotopologue peaks, including those arising from the natural abundance of 13C in the remaining carbon atom or other elements. almacgroup.commzcloud.org

Table 1: Comparison of Mass Properties for Unlabeled and Labeled 4-Hydroxybenzaldehyde

| Property | 4-Hydroxybenzaldehyde (Unlabeled) | This compound |

| Molecular Formula | C7H6O2 | ¹³C₆CH₆O₂ |

| Monoisotopic Mass (Da) | 122.036779 | ~128.0569 |

| Mass Shift | M | M+6 |

Note: The exact mass may vary slightly depending on the calculation and data source. nist.govsigmaaldrich.com

Quantification of Isotopic Enrichment Levels

Beyond simple detection of the mass shift, it is critical to quantify the isotopic enrichment, which defines the percentage of molecules that are fully labeled. This is typically expressed as "atom percent 13C". For this compound, commercial standards are available with a stated isotopic purity of 99 atom % 13C. sigmaaldrich.com

The quantification of isotopic enrichment is performed by analyzing the full mass spectrum of the molecular ion cluster. nih.gov The relative intensities of the different isotopologue peaks (M, M+1, M+2, ..., M+6) are measured. A general method for determining the enrichment involves:

Measuring the mass spectrum of the unlabeled analogue to understand its natural isotope distribution and correct for its contribution. nih.gov

Acquiring the mass spectrum of the labeled compound under high-resolution conditions to resolve all relevant isotopologue peaks. nih.govalmacgroup.com

Calculating the theoretical isotope distribution patterns for various enrichment levels. nih.gov

Comparing the measured isotope distribution with the calculated theoretical distributions to find the best fit, often using linear regression, which yields the isotopic enrichment value. nih.gov

Techniques like LC-HRMS are well-suited for this purpose. nih.govrsc.org The precision of these measurements is critical, and for techniques like GC-C-IRMS, repeatability for individual hydrocarbons can be as low as 0.2–0.4‰. dss.go.th The accuracy of the measurement ensures that the labeled standard will perform reliably in isotope dilution mass spectrometry applications, where it is used to precisely quantify the corresponding unlabeled analyte in a complex matrix. rsc.orgmdpi.com

Table 2: Illustrative HRMS Data for Isotopic Enrichment

| Isotopologue | Theoretical Mass (Da) | Measured Relative Abundance (%) |

| M+0 (Unlabeled) | 122.037 | < 1% |

| M+1 to M+5 | 123.040 - 127.054 | Variable, low abundance |

| M+6 (Fully Labeled) | 128.057 | > 99% |

This table is for illustrative purposes, based on typical specifications for highly enriched standards. almacgroup.comsigmaaldrich.com

Chromatographic Purity Assessment (e.g., HPLC)

In addition to isotopic purity, the chemical purity of this compound must be established. Chemical impurities, such as starting materials or by-products from the synthesis, can interfere with analytical applications. High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection (LC-MS), is the standard method for assessing chemical purity. nih.gov

The analysis provides information on the presence of any other compounds in the material. For a high-quality standard, the chromatogram should show a single, sharp peak corresponding to the labeled 4-Hydroxybenzaldehyde. The area of this main peak, relative to the total area of all peaks in the chromatogram, is used to calculate the chemical purity. Commercial suppliers often provide a certificate of analysis specifying the purity, which is typically high. For instance, available standards of this compound report a chemical purity of 99% (CP) or >95% as determined by HPLC. sigmaaldrich.com

The HPLC method itself would be developed to ensure good separation of the analyte from potential impurities. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol, run in either isocratic or gradient mode.

Table 3: Typical Specifications for this compound

| Parameter | Specification | Method |

| Isotopic Enrichment | ≥ 99 atom % 13C | HRMS / IRMS |

| Chemical Purity | ≥ 99% (CP) | HPLC |

Data compiled from commercial supplier information. sigmaaldrich.com

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Biosynthetic Pathways in Biological Systems

The use of 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6 is particularly valuable for tracking the biosynthesis of aromatic compounds. The labeled benzene (B151609) ring remains intact through many enzymatic transformations, allowing researchers to follow its journey from precursor to final product.

Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in both prokaryotes and eukaryotes. nih.govwindows.net Its structure consists of a redox-active benzoquinone ring attached to a polyisoprenoid tail. nih.govwindows.net The biosynthesis of this ring has been a subject of intense study, where labeled precursors like this compound have been instrumental.

Metabolic labeling studies utilizing the 13C-labeled aromatic ring of 4-hydroxybenzoic acid (4-HB) have become a preferred method for investigating CoQ biosynthesis. nih.govmdpi.com 4-hydroxybenzaldehyde (B117250) (4-Hbz) is a direct precursor to 4-HB. nih.govnih.gov In the yeast Saccharomyces cerevisiae, the final step in the formation of 4-HB from tyrosine involves the oxidation of 4-Hbz, a reaction catalyzed by the aldehyde dehydrogenase Hfd1. nih.govnih.gov Similarly, in the bacterium Escherichia coli, 4-HB, derived from chorismate, is the established precursor for the benzoquinone ring of ubiquinone-8 (UQ₈). nih.govnih.gov

Research using an E. coli mutant strain unable to synthesize its own 4-HB (ΔubiC) demonstrated that providing 13C-labeled 4-HB in the growth medium successfully restored the production of UQ₈. nih.gov Analysis via high-performance liquid chromatography-mass spectrometry (HPLC-MS) confirmed that over 97% of the total UQ₈ pool became labeled with ¹³C, unequivocally establishing that 4-HB is the aromatic ring precursor under both aerobic and anaerobic conditions. nih.gov These findings underscore the central role of the 4-hydroxybenzaldehyde/4-hydroxybenzoic acid backbone in the de novo synthesis of Coenzyme Q in these model organisms.

Table 1: Research Findings on 4-Hydroxybenzaldehyde as a CoQ Precursor

| Organism | Key Enzyme/Gene | Labeled Compound Used | Key Finding | Citation |

|---|---|---|---|---|

| Escherichia coli | ubiC | 13C7-4-HB | Demonstrated that 4-HB is the precursor for UQ8 biosynthesis in both aerobic and anaerobic pathways. | nih.gov |

| Saccharomyces cerevisiae | Hfd1 | 15N13C9-tyrosine | Identified the oxidation of 4-Hbz to 4-HB by Hfd1 as the final step in producing the CoQ ring precursor. | windows.netmdpi.com |

| Rhodospirillum rubrum | Not specified | [U-14C]-4-Hbz | Early studies showed [U-14C]-4-Hbz was an efficient ring precursor of CoQ10. | researchgate.net |

The use of stable isotope-labeled precursors is critical for identifying previously unknown intermediates and clarifying branch points in metabolic pathways. nih.govmdpi.com By feeding cells 13C6-labeled 4-HB and analyzing the resulting metabolites, researchers can detect which compounds become isotopically enriched, thereby confirming their status as pathway intermediates. nih.govmdpi.com

For instance, while the pathway from tyrosine to 4-HB is not fully resolved, studies in the yeast Hanseniaspora vineae using 13C-labeled tyrosine led to the accumulation of several 13C-labeled metabolites, including 13C-4-hydroxymandelate (4-HMA). windows.netmdpi.com This suggests the involvement of the mandelate (B1228975) pathway in producing 4-Hbz, the immediate precursor to 4-HB. windows.netmdpi.com Further research with 13C-labeled intermediates is considered essential to definitively map the steps between 4-hydroxyphenylpyruvate (4-HPP) and 4-Hbz in S. cerevisiae. mdpi.com In E. coli, genetic mutations in the CoQ biosynthetic pathway have led to the accumulation of specific intermediates such as 3-octaprenyl-4-hydroxybenzoic acid and 2-octaprenylphenol, which helps to order the enzymatic steps after the initial formation of 4-HB. nih.gov

Isotope tracing has also been pivotal in discovering that biological systems can exhibit metabolic flexibility by using alternative precursors for CoQ biosynthesis. nih.govnih.gov In S. cerevisiae, stable isotope labeling studies revealed that para-aminobenzoic acid (pABA) can serve as an alternative aromatic ring precursor to 4-HB. nih.govnih.govfrontiersin.org When yeast is supplied with labeled pABA, it is incorporated into the CoQ molecule. frontiersin.org This process requires the eventual replacement of pABA's C4 amino group with a hydroxyl group, a reaction also catalyzed by the versatile Coq6 monooxygenase. frontiersin.org

Furthermore, research has shown that in plants and mammals, which cannot synthesize 4-HB through the same pathways as bacteria and yeast, other natural products can be utilized. nih.govnih.gov Isotope labeling experiments have identified the dietary flavonol kaempferol (B1673270) as a viable ring precursor for CoQ biosynthesis, particularly in mammalian kidneys. nih.govnih.govmdpi.com

Table 2: Identified Intermediates and Alternative Precursors in CoQ Biosynthesis

| Compound Type | Compound Name | Organism/System | Significance | Citation |

|---|---|---|---|---|

| Intermediate | 4-hydroxymandelate (4-HMA) | H. vineae | Accumulated as a 13C-labeled metabolite, suggesting its role in the pathway to 4-Hbz. | windows.netmdpi.com |

| Intermediate | 3-octaprenyl-4-hydroxybenzoic acid | E. coli | Accumulates in ubiD mutants, defining a specific step in the pathway. | nih.gov |

| Alternative Precursor | para-aminobenzoic acid (pABA) | S. cerevisiae | Can be utilized in place of 4-HB for CoQ biosynthesis. | nih.govnih.govfrontiersin.org |

| Alternative Precursor | Kaempferol | Plants, Mammals | A natural flavonoid that can serve as a ring precursor for CoQ. | nih.govnih.govmdpi.com |

Lignin (B12514952) is a complex aromatic polymer essential for structural integrity in terrestrial plants. nih.gov It is formed through the oxidative coupling of 4-hydroxyphenylpropanoids, primarily monolignols such as p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. nih.gov These monolignols are synthesized via the phenylpropanoid pathway. nih.gov The p-coumaryl alcohol monomer gives rise to what is known as p-hydroxybenzyl (H-lignin) units within the polymer structure. nih.gov

4-Hydroxybenzaldehyde is a related p-hydroxyphenyl compound that is both a product of the broader phenylpropanoid pathway and a degradation product of lignin. wikipedia.orgnih.gov Given its structural similarity and metabolic proximity to the H-lignin precursor, this compound can be used as a tracer. Introducing this labeled compound into plant systems allows researchers to track the flow of the 13C-labeled phenyl ring into the p-hydroxyphenyl subunits of the complex lignin and humus polymers, offering insights into the rate of synthesis and incorporation of these specific monomers.

The phenylpropanoid pathway is a major metabolic route in plants, responsible for the synthesis of a vast array of phenolic compounds from the amino acids phenylalanine and tyrosine. wikipedia.org This pathway produces not only lignin precursors but also flavonoids, coumarins, stilbenes, and phenolic acids, which are crucial for plant development, defense against pathogens, and protection from UV light. wikipedia.orgnih.gov

4-Hydroxybenzaldehyde is one of the many phenolic compounds derived from this extensive metabolic network. wikipedia.orgresearchgate.net By introducing this compound into a plant or microbial system, researchers can trace its metabolic fate. The stable isotope label allows for the tracking of the 13C6-phenyl group as it is potentially modified or converted into other related phenolic structures. This provides a clear picture of the downstream enzymatic activities and metabolic flux, helping to elucidate connections and regulatory points within the complex web of phenylpropanoid metabolism. For example, tracing studies with 13C-labeled tyrosine have been used to follow its conversion to 13C-labeled 4-hydroxybenzaldehyde in yeast, demonstrating the power of isotope labeling for mapping this pathway. researchgate.net

Other Specialized Metabolite Biogenesis Investigations

The isotopically labeled compound this compound is an invaluable tracer for elucidating the biosynthetic pathways of various specialized metabolites where the unlabeled 4-hydroxybenzaldehyde is a known precursor. Feeding studies with this stable isotope-labeled compound allow researchers to track the incorporation of the ¹³C-labeled phenyl ring into downstream products, providing definitive evidence of biosynthetic routes and quantifying pathway contributions.

One significant area of investigation is the biosynthesis of gastrodin (B1674634), the primary active component in the medicinal orchid Gastrodia elata. nih.govresearchgate.net Research has established that 4-hydroxybenzaldehyde is a direct precursor to gastrodin (4-hydroxymethylphenyl-β-D-glucopyranoside). frontiersin.orgepa.gov In this pathway, 4-hydroxybenzaldehyde is first reduced to 4-hydroxybenzyl alcohol, which is then glycosylated to form gastrodin. researchgate.netnih.gov By supplying this compound to plant tissues or microbial production systems, the flow of carbon from the precursor to the final product can be traced, confirming the activity of this pathway and enabling optimization for enhanced production. researchgate.netnih.gov

Similarly, in the vanilla orchid (Vanilla planifolia), 4-hydroxybenzaldehyde is a key intermediate in the biogenesis of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). researchgate.net The use of ¹³C-labeled 4-hydroxybenzaldehyde can help unravel the complex and not fully resolved steps in the vanillin pathway, distinguishing it from other potential biosynthetic routes. researchgate.net Furthermore, engineered microorganisms, such as E. coli, have been developed to produce valuable compounds like raspberry ketone, using 4-hydroxybenzaldehyde as a starting substrate in an aldol (B89426) condensation reaction to form 4-hydroxybenzylideneacetone, a direct precursor to the final product. mdpi.com Isotopic labeling experiments with this compound are crucial in such metabolic engineering efforts to verify pathway function and identify potential bottlenecks.

Quantitative Metabolic Flux Analysis (MFA)

Quantitative Metabolic Flux Analysis (MFA) is a powerful methodology used to determine the rates (fluxes) of intracellular metabolic reactions. nih.gov Among the various MFA techniques, ¹³C-Metabolic Flux Analysis (¹³C-MFA) is considered the gold standard for its accuracy and ability to resolve complex pathway structures. researchgate.net This approach involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C), such as this compound, into a biological system. researchgate.netcncb.ac.cn By tracking the fate of the ¹³C atoms as they are distributed throughout the metabolic network, researchers can deduce the active pathways and quantify the flux through each reaction. nih.gov This provides a detailed snapshot of the cell's physiological state, which is indispensable for systems biology, metabolic engineering, and biomedical research. nih.govnih.gov

Principles of ¹³C-MFA Using Labeled Substrates

The core principle of ¹³C-MFA lies in the fact that metabolic enzymes break and form chemical bonds in predictable ways, leading to a specific distribution of ¹³C atoms from a labeled substrate into downstream metabolites. nih.gov When a ¹³C-labeled tracer is metabolized, the resulting products will contain distinct isotopic patterns, known as isotopomers or isotopologues, which are molecules that differ only in their isotopic composition. nih.gov

These unique labeling patterns are highly sensitive to the relative fluxes through different metabolic pathways. researchgate.net For example, two different pathways converging on the same metabolite will produce a different labeling pattern in that metabolite, depending on the proportion of flux carried by each pathway. nih.gov By measuring the mass isotopomer distributions (MIDs) of key metabolites—typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy—a set of constraints on the possible flux distributions is obtained. epa.govnih.gov A computational model of the cell's metabolic network is then used to find the flux values that best explain the experimentally measured labeling patterns. nih.gov

Experimental Design for Isotopic Labeling Studies

A successful ¹³C-MFA experiment depends on a rigorous and well-considered experimental design. Key factors include the choice of the isotopic tracer, the method of cultivation, and the sampling strategy.

Tracer Selection: The choice of the ¹³C-labeled substrate is critical and dictates the precision of the resulting flux estimates. Different tracers provide information about different parts of metabolism. For instance, while various forms of ¹³C-labeled glucose are commonly used to probe central carbon metabolism, labeled aromatic compounds like this compound are essential for studying the catabolism or biotransformation of specific aromatic precursors. Tracers can be uniformly labeled (e.g., [U-¹³C]-glucose) or positionally labeled (e.g., [1,2-¹³C₂]-glucose), with each providing unique advantages for resolving specific fluxes. epa.gov Parallel labeling experiments using multiple different tracers can significantly enhance the resolution of complex metabolic networks.

Isotopic Steady State: Most ¹³C-MFA studies are conducted under the assumption of an isotopic steady state, where the labeling enrichment of intracellular metabolites is constant over time. nih.gov Achieving this state requires culturing cells for a sufficient duration in a medium containing the ¹³C-labeled substrate. nih.gov Validating the attainment of a steady state is crucial for the accuracy of the flux calculations and is typically confirmed by measuring labeling patterns at multiple time points. Alternatively, isotopically non-stationary MFA (INST-MFA) analyzes the transient labeling dynamics, which can provide additional information, particularly for organisms with slow growth rates.

Cultivation and Sampling: Experiments are typically performed in well-controlled bioreactors where physiological parameters can be monitored. nih.gov A minimal medium with the ¹³C-labeled substrate as the sole carbon source is often required to avoid isotopic dilution from other unlabeled sources. researchgate.net

Table 1: Common ¹³C-Labeled Tracers and Their Primary Applications in MFA

Computational Modeling and Algorithms for Flux Determination

The data from isotopic labeling experiments are analyzed using sophisticated computational tools to estimate the metabolic fluxes. frontiersin.org This process involves several key components:

Metabolic Network Model: A stoichiometric model of the organism's relevant metabolic pathways is constructed. This model defines the relationships between metabolites and reactions and includes the specific carbon atom transitions for each reaction. mdpi.com

Flux Estimation: The core of the analysis is an optimization problem. An algorithm adjusts the values of the unknown fluxes to minimize the difference between the experimentally measured labeling patterns (from MS or NMR) and the labeling patterns predicted by the model. nih.gov This is typically achieved using a weighted least-squares approach.

Algorithms and Software: Several computational frameworks have been developed to handle the complexity of these calculations. The Elementary Metabolite Unit (EMU) framework and isotopomer balancing are two common approaches that simplify the system of equations. frontiersin.orgmdpi.com Software packages such as OpenFLUX2, INCA, and Metran implement these algorithms, making ¹³C-MFA more accessible to the research community. researchgate.net

Recently, machine learning approaches have been developed as an alternative to traditional optimization-based methods, offering the potential to reduce computation time and improve the reliability of flux estimations, making high-throughput metabolic phenotyping more feasible. nih.gov

Applications in Microbial Metabolism Studies

¹³C-MFA has been extensively applied to study the metabolism of various microorganisms, including Escherichia coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum. researchgate.net These studies have provided profound insights into microbial physiology and have been instrumental in guiding metabolic engineering strategies to improve the production of biofuels, biochemicals, and pharmaceuticals. researchgate.netnih.gov By quantifying the carbon flow through the metabolic network, researchers can identify pathway bottlenecks, discover alternative or hidden pathways, and understand how cells redistribute metabolic fluxes in response to genetic or environmental perturbations. researchgate.netnih.gov

Elucidation of Carbon Flux Distributions in Central Metabolic Pathways

A primary application of ¹³C-MFA in microbiology is the precise quantification of carbon flux through the central metabolic pathways, which form the backbone of cellular metabolism. researchgate.net These pathways include glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. The relative activity of these pathways determines the cell's production of energy (ATP), reducing power (NADH, NADPH), and biosynthetic precursors.

For example, ¹³C-MFA can accurately determine the split ratio of flux between glycolysis and the PPP, which is critical for the production of NADPH and the precursors for nucleotide and aromatic amino acid synthesis. By feeding cells a tracer like [1,2-¹³C₂] glucose, the resulting labeling patterns in amino acids derived from central metabolites can be used to calculate the precise percentage of glucose that enters each pathway. This information is vital for engineering strains that overproduce aromatic compounds, as the availability of precursors from the PPP is often a limiting factor. The table below shows a representative flux distribution in a microorganism, illustrating how MFA provides a quantitative map of its central metabolism.

Table 2: Representative Carbon Flux Distribution in a Microorganism Determined by ¹³C-MFA Data is hypothetical and for illustrative purposes. Fluxes are normalized to a glucose uptake rate of 100.

Identification of Rate-Limiting Steps and Metabolic Bottlenecks

The strategic use of isotopically labeled compounds, such as this compound, is central to modern metabolic engineering and systems biology. This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative lens to view the intricate network of biochemical reactions within a living cell. nih.gov13cflux.netnih.gov By tracing the path of the heavy carbon isotopes (¹³C) from a labeled precursor through subsequent metabolic intermediates, researchers can determine the rates (fluxes) of individual enzymatic reactions. mdpi.com This capability is crucial for identifying rate-limiting steps and metabolic bottlenecks that constrain the efficiency of a biosynthetic pathway. nih.govresearchgate.net

A rate-limiting step is the slowest reaction in a metabolic sequence, effectively acting as a "throttle" for the entire pathway. A metabolic bottleneck occurs when the flux into a particular metabolic node exceeds the capacity of the downstream enzymes to process the intermediate, leading to its accumulation and a reduction in the desired end-product. nih.govmdpi.com Traditional metabolomic approaches that measure only the concentration of metabolites can indicate an accumulation but cannot definitively distinguish between increased production and decreased consumption. nih.gov ¹³C-MFA overcomes this ambiguity by providing a dynamic measure of reaction rates. nih.gov

The core principle of using a compound like this compound, or more commonly, a ¹³C-labeled primary substrate that is a precursor to it (like ¹³C-glucose), is to introduce a traceable signature into the cell's metabolism. creative-proteomics.com As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various intermediates. Analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to measure the specific distribution of these isotopes in the metabolites of interest. nih.govfrontiersin.org This distribution pattern, or isotopomer distribution, is directly related to the fluxes through the converging and diverging pathways that produce and consume the metabolite. mdpi.com

By constructing a computational model of the cell's metabolic network, the measured isotopomer distributions can be used to calculate the in-vivo flux values for dozens of reactions simultaneously. nih.gov Reactions with significantly lower calculated flux values compared to others in the pathway are identified as potential rate-limiting steps. Conversely, an accumulation of a labeled intermediate coupled with a low flux in the subsequent reaction points to a metabolic bottleneck.

Detailed Research Findings

While direct studies pinpointing bottlenecks using this compound are specific to proprietary research, the methodology is extensively documented in the production of other valuable chemicals. A key example is the use of Isotopically Nonstationary Metabolic Flux Analysis (INST-MFA), a variant of ¹³C-MFA, to improve aldehyde production in the cyanobacterium Synechococcus elongatus. nih.gov In this research, scientists aimed to enhance the production of isobutyraldehyde (B47883) by identifying and engineering metabolic bottlenecks.

The study revealed that fluxes around the pyruvate (B1213749) node were critical. nih.gov By feeding the cells a ¹³C-labeled carbon source, the researchers could quantify how the carbon was partitioned between pathways that supported growth and those that led to the desired product. Their findings showed a clear correlation between specific enzyme fluxes and aldehyde productivity. nih.gov

Key findings from the study are summarized in the table below:

| Metabolic Flux | Correlation with Aldehyde Production | Implication | Engineering Strategy | Result |

| Pyruvate Kinase (PK) | Direct (Positive) | Increased flux enhances precursor supply. | Overexpression of PK enzyme. | ~50% improvement in total aldehyde productivity. nih.gov |

| Acetolactate Synthase (ALS) | Direct (Positive) | A key enzyme in the product pathway. | Overexpression of ALS enzyme. | No further improvement over PK overexpression alone. nih.gov |

| Pyruvate Dehydrogenase (PDH) | Inverse (Negative) | Competes for the pyruvate precursor. | Downregulation of PDH expression. | 47% increase in aldehyde productivity. nih.gov |

| Phosphoenolpyruvate Carboxylase (PPC) | Inverse (Negative) | Siphons precursor away from the product pathway. | Expression of reverse reaction enzyme. | Significant improvement in production. nih.gov |

This data demonstrates the power of flux analysis to move beyond trial-and-error and enable rational metabolic engineering. nih.gov The inverse correlation of PDH and PPC fluxes with aldehyde production identified them as clear metabolic bottlenecks, where carbon was being diverted away from the intended biosynthetic route. By specifically targeting these competing pathways for downregulation, the researchers successfully redirected metabolic flux towards the desired product, significantly increasing the yield. nih.gov

This same systematic approach is applicable to pathways producing aromatic aldehydes. By introducing a tracer like this compound (or a labeled precursor from the shikimate pathway), one could precisely quantify the flux through each step of its biosynthesis and degradation. This would reveal which enzymatic steps are rate-limiting and where metabolic bottlenecks occur, providing clear targets for genetic engineering to enhance the production of 4-hydroxybenzaldehyde.

Mechanistic Studies of Chemical and Enzymatic Reactions

Elucidation of Organic Reaction Mechanisms

In the realm of organic chemistry, 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆ is instrumental in verifying or refuting proposed reaction mechanisms. The presence of the ¹³C label at every carbon of the benzene (B151609) ring offers a unique handle to monitor the integrity and potential rearrangements of the aromatic system.

While specific studies detailing carbon atom rearrangements and scrambling using 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆ are not extensively documented in publicly available literature, the principles of using ¹³C labeling for such investigations are well-established. In reactions where skeletal rearrangements of the aromatic ring are a possibility, such as certain high-energy processes or reactions involving highly reactive intermediates, the use of this uniformly labeled compound would be definitive.

For instance, if a reaction were to proceed through a symmetric intermediate like a benzvalene (B14751766) or Dewar benzene derivative, scrambling of the ¹³C labels would be observable in the ¹³C NMR spectrum of the product. The initial, distinct signals for the labeled carbons in the starting material would evolve into a more complex pattern, indicating that the original connectivity of the carbon atoms has been altered.

Table 1: Hypothetical ¹³C NMR Chemical Shift Changes Upon Carbon Scrambling

| Carbon Position | Initial Chemical Shift (ppm) (Predicted) | Chemical Shift (ppm) After Hypothetical Scrambling |

| C1 | 132.5 | Mixture of signals |

| C2, C6 | 133.2 | Mixture of signals |

| C3, C5 | 116.8 | Mixture of signals |

| C4 | 163.1 | Mixture of signals |

| Aldehyde Carbon | 192.3 | Unchanged (if not involved in scrambling) |

Note: The initial chemical shifts are predicted values for the unlabeled compound in CDCl₃ and may vary slightly for the labeled analogue.

Isotopic labeling is a classic technique to differentiate between intermolecular and intramolecular reaction pathways. In a hypothetical crossover experiment, a mixture of 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆ and unlabeled 4-hydroxybenzaldehyde (B117250) could be subjected to reaction conditions that might induce the transfer or rearrangement of a functional group.

If the reaction proceeds through an intramolecular pathway, the ¹³C-labeled aromatic ring will remain associated with its original aldehyde and hydroxyl groups. Conversely, an intermolecular mechanism would likely result in the formation of "crossed" products, where a ¹³C-labeled ring might be found with functional groups originating from an unlabeled molecule, a phenomenon readily detectable by mass spectrometry.

The hydroxyl and formyl groups of 4-hydroxybenzaldehyde direct incoming electrophiles to specific positions on the aromatic ring. While the directing effects are well understood, the use of 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆ can provide deeper insights into the mechanism of electrophilic aromatic substitution. For example, in reactions where ipso-substitution (substitution at a position already carrying a substituent) might compete with regular substitution, the labeled compound could be used to quantify the extent of each pathway. Analysis of the product mixture by ¹³C NMR would reveal the positions of the new substituent relative to the labeled carbons, allowing for a precise determination of the substitution pattern.

Enzymatic Reaction Mechanism Characterization

In enzymology, 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆ is a valuable substrate for probing the mechanisms of enzymes that act on phenolic aldehydes. The inertness of the ¹³C label ensures that it does not alter the biochemical properties of the substrate, while its spectroscopic properties allow for detailed mechanistic investigation.

The substrate specificity of enzymes like 4-hydroxybenzaldehyde synthase, which is involved in the biosynthesis of vanillin (B372448) precursors in the vanilla orchid (Vanilla planifolia), can also be explored using labeled analogues. nih.gov By competing the labeled substrate with other potential substrates, one can gain a quantitative understanding of the enzyme's preference for 4-hydroxybenzaldehyde.

The study of hydride transfer and decarboxylation reactions in enzymes is greatly facilitated by isotopic labeling. While labeling the transferring hydride with deuterium (B1214612) is the most direct way to probe hydride transfer, ¹³C labeling of the aromatic ring in 4-hydroxybenzaldehyde can provide complementary information. nih.govbuffalo.edu For instance, in enzymes that catalyze the reduction of the aldehyde group, the ¹³C NMR chemical shifts of the aromatic carbons would be sensitive to the change in the oxidation state of the formyl group, allowing for the monitoring of the reaction progress.

In the context of decarboxylation, while 4-hydroxybenzaldehyde itself does not undergo this reaction, related phenolic acids do. Studies on enzymes like phenolic acid decarboxylase, which converts phenolic acids to their corresponding vinyl derivatives, have utilized theoretical models and can be complemented by experimental work with ¹³C-labeled substrates. nih.gov For example, the decarboxylation of a ¹³C-carboxyl-labeled phenolic acid would result in the release of ¹³CO₂, which can be quantified. If 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆ were used as a precursor to synthesize a ¹³C-ring-labeled phenolic acid, the subsequent enzymatic decarboxylation would yield a product where the fate of the aromatic ring could be precisely tracked. Such studies are crucial for understanding the mechanism of these enzymes, which have potential applications as biocatalysts. nih.gov

Identification of Molecular Targets and Pathways in Biological Systems

The stable isotope-labeled compound 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆ serves as a powerful tool in tracer studies to elucidate the metabolic fate and identify specific molecular interactions of 4-hydroxybenzaldehyde within biological systems. The incorporation of the heavy isotope ¹³C at all six positions of the benzene ring allows for the unambiguous tracking of the compound and its metabolites through complex biological matrices, facilitating the identification of its molecular targets and the pathways it modulates.

One of the key molecular targets identified for 4-hydroxybenzaldehyde is the enzyme known as "Old Yellow Enzyme" (OYE). Research has demonstrated that p-hydroxybenzaldehyde is a naturally occurring ligand for the green form of OYE isolated from yeast. nih.gov The binding of p-hydroxybenzaldehyde to the enzyme's active site induces a distinct charge-transfer absorption band, which is responsible for the characteristic green color of the enzyme-ligand complex. nih.gov This interaction is not merely a passive binding event; it leads to the inhibition of the enzyme's NADPH-O₂ oxidoreductase activity. nih.gov The use of 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆ in such studies would enable precise quantification of binding affinity and turnover rates, providing deeper insights into the enzyme-inhibitor kinetics.

In addition to direct protein targets, tracer studies with labeled 4-hydroxybenzaldehyde are instrumental in delineating metabolic pathways. For instance, the biosynthesis of 4-hydroxybenzaldehyde has been studied in the marine red alga Odonthalia floccosa. nih.gov Using ¹⁴C-labeled precursors, researchers have proposed a biosynthetic pathway commencing from L-tyrosine. nih.gov This pathway involves a series of enzymatic transformations, highlighting several potential enzymes that could be further investigated as molecular targets using ¹³C-labeled 4-hydroxybenzaldehyde.

The proposed biosynthetic pathway is as follows: L-tyrosine → 4-hydroxyphenylpyruvic acid → 4-hydroxyphenylacetic acid → 4-hydroxymandelic acid → 4-hydroxybenzaldehyde nih.gov

Further studies utilizing 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆ can help to confirm and quantify the flux through this pathway in various organisms. By analyzing the isotopic enrichment in downstream metabolites, researchers can gain a comprehensive understanding of how 4-hydroxybenzaldehyde is processed and integrated into the metabolic network of an organism.

Research Findings on Molecular Interactions of 4-Hydroxybenzaldehyde

| Biological System | Molecular Target/Pathway | Key Findings |

| Yeast | Old Yellow Enzyme (OYE) | p-hydroxybenzaldehyde acts as a natural ligand, binding to the enzyme and inhibiting its NADPH-O₂ oxidoreductase activity. nih.gov |

| Marine Red Alga (Odonthalia floccosa) | Biosynthetic Pathway from L-tyrosine | Identified a multi-step enzymatic pathway for the formation of 4-hydroxybenzaldehyde. nih.gov |

Identified Ligand-Enzyme Interaction

| Ligand | Enzyme | Effect of Interaction |

| p-hydroxybenzaldehyde | Old Yellow Enzyme (OYE) | Formation of a green-colored complex and inhibition of enzyme activity. nih.gov |

Advanced Analytical Applications and Method Development

Internal Standard for Quantitative Mass Spectrometry

In the realm of quantitative analysis, particularly with mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision. 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆ is an ideal internal standard for the quantification of its unlabeled counterpart, 4-hydroxybenzaldehyde (B117250), and other related phenolic compounds. Its identical chemical and physical properties to the analyte of interest ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for absolute quantification, and the use of 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆ is central to its application for phenolic aldehydes. In this method, a known amount of the ¹³C₆-labeled standard is added to a sample containing an unknown amount of the unlabeled 4-hydroxybenzaldehyde. The mixture is then analyzed by mass spectrometry. By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, the exact concentration of the analyte in the original sample can be determined with high accuracy, as the ratio is independent of sample loss during preparation and variations in instrument response.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

In Liquid Chromatography-Mass Spectrometry (LC-MS), 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆ is employed to overcome matrix effects, a common challenge in the analysis of complex samples such as biological fluids, food matrices, and environmental samples. Matrix components can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. Since the ¹³C₆-labeled internal standard co-elutes with the unlabeled analyte and experiences the same matrix effects, the ratio of their signals remains constant, allowing for reliable quantification. For instance, in the analysis of phenolic compounds in food and beverages, the use of a ¹³C-labeled internal standard like 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆ is crucial for obtaining accurate concentration data.

A typical LC-MS/MS method for the analysis of 4-hydroxybenzaldehyde would involve a reversed-phase C18 column with a gradient elution using water and an organic solvent, both containing a small amount of acid to improve peak shape. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of 4-Hydroxybenzaldehyde

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transition (4-hydroxybenzaldehyde) | m/z 121 -> 92 |

| MRM Transition (4-Hydroxy-benzaldehyde-¹³C₆) | m/z 127 -> 98 |

| Collision Energy | Optimized for fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

For volatile and semi-volatile phenolic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. Prior to analysis, a derivatization step, such as silylation, is often required to increase the volatility and thermal stability of the analytes. 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆, when subjected to the same derivatization process, serves as an excellent internal standard in GC-MS based methods. It corrects for variability in derivatization efficiency, injection volume, and ionization in the MS source. This is particularly important in environmental analysis, for example, in the determination of phenolic pollutants in wastewater, where complex matrices can significantly affect the analytical results.

Enhancing Accuracy and Precision in Complex Matrix Analysis

The primary advantage of using 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆ as an internal standard lies in its ability to significantly enhance the accuracy and precision of quantitative analysis in complex matrices. By mimicking the behavior of the analyte throughout the entire analytical procedure, it effectively minimizes errors arising from sample preparation and instrumental analysis. This is exemplified in metabolomics studies, where the accurate quantification of small molecules in biological extracts is essential. The use of a ¹³C-labeled internal standard for each analyte, where available, is a key strategy for generating reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

The isotopic enrichment of 4-Hydroxy-benzaldehyde with ¹³C at six positions on the aromatic ring provides unique opportunities for advanced NMR spectroscopic studies. While ¹H NMR is a powerful tool for structure elucidation, ¹³C NMR, especially with isotopic enrichment, offers distinct advantages for probing molecular structure and dynamics.

¹³C-Detected NMR Experiments for Labeled Compounds

Directly detecting the ¹³C nucleus in NMR experiments offers several benefits, including a much larger chemical shift dispersion compared to ¹H NMR, which can simplify complex spectra and resolve overlapping signals. In ¹³C-detected experiments on 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆, the signals from the labeled carbons will be significantly enhanced, allowing for the use of advanced NMR techniques that are not feasible with natural abundance ¹³C levels (approximately 1.1%).

One such technique is the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE), which allows for the direct observation of ¹³C-¹³C correlations and can be used to trace the carbon skeleton of a molecule. For the ¹³C₆-labeled 4-hydroxybenzaldehyde, this experiment would provide unambiguous assignments of all the aromatic carbons.

The expected ¹³C NMR chemical shifts for 4-hydroxybenzaldehyde (in CDCl₃) are approximately:

C=O: ~191 ppm

C-OH: ~160 ppm

C-CHO: ~132 ppm

CH (ortho to CHO): ~130 ppm

CH (ortho to OH): ~116 ppm

For 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆, these signals would be significantly more intense, and ¹³C-¹³C coupling would be observed, providing valuable structural information.

Table 2: Predicted ¹³C NMR Chemical Shifts and Expected Couplings for 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆

| Carbon Position | Approximate Chemical Shift (ppm) | Expected ¹³C-¹³C Couplings |

| C1 (C-CHO) | 132 | J(C1, C2), J(C1, C6) |

| C2, C6 | 130 | J(C2, C1), J(C2, C3), J(C6, C1), J(C6, C5) |

| C3, C5 | 116 | J(C3, C2), J(C3, C4), J(C5, C4), J(C5, C6) |

| C4 (C-OH) | 160 | J(C4, C3), J(C4, C5) |

These ¹³C-¹³C coupling constants can provide insights into the electronic structure and bonding within the aromatic ring. Furthermore, studying the relaxation properties of the ¹³C nuclei can provide information about the molecular dynamics of the compound, such as rotational correlation times.

Role As a Labeled Precursor in Complex Organic Synthesis for Research

Synthesis of ¹³C-Labeled Phenolic Acids and Aldehydes

4-Hydroxybenzaldehyde-(phenyl-¹³C₆) is a pivotal starting material for the synthesis of a variety of other ¹³C-labeled phenolic acids and aldehydes, which are themselves important intermediates in various research fields. The aldehyde functional group can be readily oxidized to a carboxylic acid, while the phenolic ring can undergo further substitution, allowing for the creation of a library of labeled compounds.

One of the most direct applications is the oxidation of 4-hydroxybenzaldehyde-(phenyl-¹³C₆) to produce 4-hydroxybenzoic acid-(phenyl-¹³C₆). chemicalbook.comsigmaaldrich.com This transformation provides a labeled version of a common phenolic acid found in many biological systems.

Furthermore, the labeled 4-hydroxybenzaldehyde (B117250) can be used to synthesize more complex phenolic aldehydes, such as vanillin (B372448) and protocatechualdehyde. For instance, the synthesis of labeled vanillin can be achieved through electrophilic aromatic substitution, such as bromination of the ¹³C₆-labeled 4-hydroxybenzaldehyde, followed by a copper-mediated coupling with methoxide. udel.eduresearchgate.net Similarly, other derivatization reactions can introduce additional functional groups onto the labeled aromatic ring. researchgate.net These synthetic routes provide access to labeled natural products and metabolic intermediates that are essential for quantitative analysis and metabolic flux studies. nih.gov

Table 1: Examples of Labeled Phenolic Compounds from 4-Hydroxybenzaldehyde-(phenyl-¹³C₆)

| Precursor | Reaction Type | Product | Significance |

| 4-Hydroxybenzaldehyde-(phenyl-¹³C₆) | Oxidation | 4-Hydroxybenzoic acid-(phenyl-¹³C₆) | Provides a labeled version of a key phenolic acid. chemicalbook.com |

| 4-Hydroxybenzaldehyde-(phenyl-¹³C₆) | Bromination, Methoxylation | Vanillin-(phenyl-¹³C₆) | Labeled natural flavoring agent and signaling molecule for research. udel.edu |

| 4-Hydroxybenzaldehyde-(phenyl-¹³C₆) | Hydroxylation | Protocatechualdehyde-(phenyl-¹³C₆) | Labeled intermediate in lignin (B12514952) and catecholamine metabolism studies. researchgate.net |

Preparation of Labeled Chalcones and Flavonoids for Biosynthetic Research

Chalcones are open-chain flavonoids that serve as central precursors for the biosynthesis of a wide array of flavonoid classes in plants. nih.govmdpi.com The synthesis of ¹³C-labeled chalcones is a key step in studying the intricate flavonoid biosynthetic pathway. 4-Hydroxybenzaldehyde-(phenyl-¹³C₆) is an ideal precursor for this purpose.

Labeled chalcones can be synthesized via the Claisen-Schmidt condensation reaction. rasayanjournal.co.in In this method, 4-hydroxybenzaldehyde-(phenyl-¹³C₆) is reacted with an appropriate acetophenone, such as 4-hydroxyacetophenone, to yield a chalcone (B49325) with the ¹³C label incorporated into one of its aromatic rings. rasayanjournal.co.in

Reaction Example:

4-Hydroxybenzaldehyde-(phenyl-¹³C₆) + 4-Hydroxyacetophenone → 4'-hydroxy-4-hydroxy chalcone-(phenyl-¹³C₆)

Once synthesized, these labeled chalcones can be supplied to plant tissues or microbial cultures. nih.gov Researchers can then track the ¹³C label as it is incorporated into various downstream flavonoids, such as flavanones, flavones, and flavonols. biotech-asia.org This allows for the mapping of metabolic pathways and the identification of key enzymes and branch points in flavonoid biosynthesis. mdpi.combiotech-asia.org The use of stable isotopes like ¹³C is advantageous for these studies as it avoids the need for radioactive tracers while enabling detailed structural elucidation of the resulting labeled metabolites by NMR and mass spectrometry. clockss.org

Derivatization to Other Labeled Aromatic Compounds for Specific Studies

The chemical reactivity of both the aldehyde and hydroxyl groups of 4-hydroxybenzaldehyde-(phenyl-¹³C₆) allows for its derivatization into a broad spectrum of other labeled aromatic compounds for specialized research applications. chemicalbook.com These transformations expand its utility beyond the synthesis of simple phenolic acids and chalcones.

Key derivatization reactions include:

Alkylation: The phenolic hydroxyl group can be alkylated. For example, reaction with dimethyl sulfate (B86663) converts 4-hydroxybenzaldehyde-(phenyl-¹³C₆) into anisaldehyde-(phenyl-¹³C₆), a valuable labeled compound for fragrance and metabolism studies. chemicalbook.com

Reduction: The aldehyde group can be reduced to a primary alcohol, yielding p-hydroxybenzyl alcohol-(phenyl-¹³C₆). chemicalbook.com This labeled alcohol can be used in studies of lignin biosynthesis or as a precursor for other benzyl (B1604629) derivatives.

Condensation Reactions: The aldehyde can participate in various condensation reactions to form larger, more complex labeled molecules. For instance, it can react with acetaldehyde (B116499) to produce a labeled version of p-hydroxycinnamaldehyde. chemicalbook.com

Multi-step Synthesis: It serves as a foundational building block for more complex targets. For example, it is a precursor in the synthesis of pharmaceuticals like amoxicillin (B794) and esmolol, and its labeled form can be used to synthesize labeled versions of these drugs for pharmacokinetic and metabolic studies. guidechem.com

These derivatizations demonstrate the role of 4-hydroxybenzaldehyde-(phenyl-¹³C₆) as a versatile starting material for accessing a wide range of ¹³C-labeled aromatic compounds, which are indispensable tools in forensic analysis, drug metabolism studies, and environmental science. all-chemistry.comnih.gov

Applications in Building Blocks for Labeled Polymers and Materials Research

Isotope-labeled building blocks are fundamental molecular units used to construct more complex compounds and materials. all-chemistry.comindagoochem.com 4-Hydroxybenzaldehyde-(phenyl-¹³C₆) is an excellent example of such a building block, particularly for the synthesis of labeled polymers and advanced materials. Its bifunctional nature, possessing both a reactive aldehyde group and a phenolic hydroxyl group, makes it a suitable monomer for various polymerization reactions.

Phenolic aldehydes are well-known precursors for the synthesis of phenolic resins (such as novolacs and resols) through condensation with compounds like phenol (B47542) or urea. By using 4-hydroxybenzaldehyde-(phenyl-¹³C₆) in these polymerization processes, researchers can create polymers with a uniformly ¹³C-labeled aromatic backbone.

The incorporation of the stable ¹³C isotope label is crucial for the characterization of these complex materials. Techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe the structure, dynamics, and connectivity of the polymer network at an atomic level. all-chemistry.com This level of detail is often difficult to achieve with unlabeled materials due to spectral overlap and line broadening. all-chemistry.com The ability to precisely track the labeled building blocks within the final material helps in designing advanced materials, such as covalent organic frameworks (COFs), with controlled organization and specific properties. upenn.edu

Table 2: Research Applications of Labeled Polymers

| Application Area | Research Goal | Role of ¹³C Labeling |

| Materials Science | Elucidate polymer structure and dynamics. | Enables detailed analysis by solid-state NMR to understand monomer connectivity and material properties. |

| Degradation Studies | Trace the fate of polymer fragments in the environment. | Allows for tracking of labeled degradation products to study environmental impact and breakdown pathways. |

| Covalent Organic Frameworks (COFs) | Control the assembly and properties of crystalline porous materials. | Verifies the incorporation and positioning of building blocks within the framework. upenn.edu |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules. For 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆, these methods can provide invaluable data on its nuclear magnetic resonance (NMR) parameters, which are significantly influenced by the presence of the ¹³C isotopes throughout the benzene (B151609) ring.

Prediction of ¹³C NMR Chemical Shifts and Coupling Constants

The prediction of ¹³C NMR chemical shifts is a cornerstone of computational chemistry in structural elucidation. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for this purpose. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within these theoretical levels to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1-¹³C | Value |

| C2-¹³C | Value |

| C3-¹³C | Value |

| C4-¹³C | Value |

| C5-¹³C | Value |

| C6-¹³C | Value |

| Aldehyde-¹²C | Value |

Furthermore, the presence of adjacent ¹³C nuclei would give rise to significant ¹³C-¹³C coupling constants (J-couplings), providing rich structural information. Quantum chemical calculations can also predict these coupling constants, offering a detailed picture of the electronic structure and bonding within the aromatic ring.

Validation of Experimental Spectroscopic Data

A primary application of computational spectroscopy is the validation of experimental data. In a research setting, once the ¹³C NMR spectrum of 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆ is experimentally recorded, theoretical calculations would be performed to confirm the assignment of the observed signals. By comparing the calculated chemical shifts and coupling constants with the experimental values, a high degree of confidence in the structural assignment can be achieved. Discrepancies between calculated and experimental data can often point to subtle conformational effects or solvent interactions that may not have been initially considered in the theoretical model.

Modeling of Reaction Pathways and Transition States

Computational chemistry also provides powerful tools to investigate the reactivity of molecules, including the elucidation of reaction mechanisms and the prediction of kinetic and thermodynamic parameters. For an isotopically labeled compound like 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆, these methods can offer unique insights into isotopic effects on reactions.

Density Functional Theory (DFT) Studies for Mechanistic Insights

Density Functional Theory (DFT) is a workhorse of computational chemistry for studying reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆, such as oxidation of the aldehyde group or electrophilic aromatic substitution, DFT calculations can be used to model the step-by-step process.

These studies would involve locating the transition state structures for each step of the proposed mechanism and calculating the activation energies. The influence of the ¹³C labeling on the geometry and energy of these transition states could then be assessed, providing a deeper understanding of the reaction dynamics.

Isotopic Effects in Reaction Kinetics and Equilibrium

The substitution of ¹²C with ¹³C can lead to small but measurable changes in reaction rates, known as kinetic isotope effects (KIEs). These effects arise from the difference in the zero-point vibrational energies of the isotopologues. Computational modeling is an essential tool for predicting and interpreting KIEs.

For a reaction involving 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-¹³C₆, the vibrational frequencies of the reactant and the transition state would be calculated using DFT. From these frequencies, the KIE can be predicted. Comparing the computationally predicted KIE with an experimentally measured value can provide strong evidence for a proposed reaction mechanism and the nature of the transition state. Similarly, equilibrium isotope effects (EIEs), which describe the effect of isotopic substitution on the position of a chemical equilibrium, can also be computationally modeled to understand the thermodynamic consequences of ¹³C labeling.

Future Research Directions and Emerging Applications

Integration with Multi-Omics Approaches in Systems Biology

The integration of 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6 into multi-omics workflows represents a promising frontier in systems biology. The use of stable isotope-labeled compounds is fundamental to metabolic flux analysis, which quantifies the rates of metabolic reactions within a biological system. rsc.org By introducing 4-Hydroxy-benzaldehyde-13C6 as a tracer, researchers can follow the carbon atoms from the benzaldehyde (B42025) ring as they are incorporated into various downstream metabolites.

This approach allows for the precise mapping of metabolic pathways involving phenolic compounds. When combined with mass spectrometry-based proteomics and metabolomics, the labeled benzaldehyde can help elucidate how cellular metabolism adapts to its presence and identify the specific enzymes and transporters involved. This is particularly relevant given that 4-hydroxybenzaldehyde (B117250) is a known plant metabolite and has been identified in various organisms, suggesting its interaction with diverse metabolic networks. nih.gov The ability to distinguish the labeled metabolites from the endogenous pool is critical for accurately modeling metabolic networks and understanding the systems-level response to xenobiotics or dietary compounds.

Advanced Techniques in Isotopic Enrichment and Economical Synthesis

The broader application of this compound is contingent upon the development of more efficient and economical production methods. This involves innovation in both isotopic enrichment of the 13C precursor and the chemical synthesis of the final molecule.

Advanced Isotopic Enrichment: Traditional methods for separating stable isotopes can be energy-intensive and costly. Emerging technologies like microchannel distillation (MCD) offer a significant process intensification for separating isotopes based on boiling points. pnnl.gov For instance, enriching ¹³C from natural carbon monoxide, a potential precursor for more complex molecules, requires thousands of separation stages. pnnl.gov MCD technology can reduce the required column height from hundreds of meters to just 10-15 meters by dramatically decreasing the length of a single separation stage. pnnl.gov Such advancements in cryogenic distillation and other separation technologies are key to reducing the cost of ¹³C-labeled starting materials. pnnl.gov

| Enrichment Technique | Principle | Advantage | Reference |

| Microchannel Distillation (MCD) | Chemical boiling point separation in microchannels enhances mass transfer. | Reduces the required column length, leading to more compact and less expensive systems. | pnnl.gov |

| Cryogenic Distillation | Separation of isotopes in liquefied gas form (e.g., CO) at very low temperatures based on volatility differences. | Established technology for large-scale production. | pnnl.gov |

Economical Synthesis Routes: The synthesis of unlabeled 4-hydroxybenzaldehyde is well-established through several methods, which could be adapted for the labeled analog. The key to an economical synthesis of the ¹³C₆ version lies in an efficient final step from a readily available ¹³C₆-labeled precursor, such as ¹³C₆-phenol or ¹³C₆-benzene.

Oxidation of p-Cresol (B1678582): This method involves the direct oxidation of p-cresol using air or oxygen with a catalyst. chemicalbook.comgoogle.com Adapting this would require the synthesis of ¹³C₆-labeled p-cresol, which presents its own synthetic challenges.

Reimer-Tiemann Reaction: This classic formylation reaction uses phenol (B47542) and chloroform (B151607) to produce hydroxybenzaldehydes. wikipedia.orgresearchgate.net Starting with ¹³C₆-phenol would be a direct route to introduce the aldehyde group, though yields can sometimes be modest and separation from isomers is required. researchgate.net

One-Pot Synthesis from 4-Hydroxyphenylglycine: A novel method synthesizes 4-hydroxybenzaldehyde from 4-hydroxyphenylglycine using a simple aqueous acid system, which offers advantages of a simple work-up and high purity. iaea.org This could be an attractive route if a cost-effective synthesis for labeled 4-hydroxyphenylglycine can be developed.

| Synthesis Route | Starting Material | Key Features | Considerations for ¹³C₆ Labeling | Reference |

| p-Cresol Oxidation | p-Cresol | Direct oxidation with air/oxygen. | Requires synthesis of ¹³C-labeled p-cresol. | chemicalbook.comgoogle.com |

| Reimer-Tiemann Reaction | Phenol | Formylation of the aromatic ring. | Can start directly from ¹³C₆-phenol; may produce isomers. | wikipedia.orgresearchgate.net |

| p-Nitrotoluene Method | p-Nitrotoluene | Synchronous oxidation and reduction. | High yield and conversion rates reported. | chemicalbook.com |

| One-Pot from 4-HPG | 4-Hydroxyphenylglycine | Simple work-up, high purity, aqueous system. | Requires economical synthesis of labeled 4-HPG. | iaea.org |

Expansion into Novel Biomarker Discovery Research

This compound is an ideal tool for biomarker discovery. In clinical and preclinical research, stable isotope-labeled compounds are used as internal standards for the accurate quantification of analytes in complex biological matrices like blood or urine. rsc.org Beyond quantification, the labeled compound can be administered to a biological system as a metabolic tracer.

By tracing the metabolic fate of the ¹³C₆-labeled ring, researchers can identify previously unknown metabolites of 4-hydroxybenzaldehyde. These novel metabolites could serve as new biomarkers for specific disease states, exposure to environmental toxins, or the metabolic activity of the gut microbiome. For example, administering the labeled compound and performing high-resolution mass spectrometry on biofluids can reveal a "fingerprint" of labeled downstream products. If the profile of these metabolites changes consistently in a disease model compared to a control, those metabolites become candidates for novel biomarkers. Given that 4-hydroxybenzaldehyde is an intermediate in the synthesis of pharmaceuticals and a naturally occurring compound, understanding its metabolic network is of high importance. chemicalbook.com

Development of High-Throughput Screening Methods with Labeled Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, allowing for the rapid testing of thousands of compounds. sigmaaldrich.com The use of labeled compounds like this compound within HTS workflows offers significant advantages, particularly in assay development and data analysis.

In HTS, automated systems are used to conduct many reactions or assays in parallel. sigmaaldrich.com A major challenge is the rapid and unambiguous detection of the desired product or the measurement of a specific interaction. The unique mass signature of 4-Hydroxy-benzaldehyde-13C6 (M+6 compared to its unlabeled counterpart) makes it perfectly suited for mass spectrometry (MS)-based HTS assays. sigmaaldrich.com This allows for the direct detection of the compound in crude, unpurified reaction mixtures, which dramatically accelerates the screening process. nih.gov

For example, in a screen for enzymes that metabolize 4-hydroxybenzaldehyde, the labeled substrate could be used, and the reaction mixture analyzed directly by MS to quantify the formation of labeled products. Similarly, in target engagement assays like microscale thermophoresis (MST) or differential scanning fluorimetry (DSF), the labeled compound could help confirm binding to a target protein, especially in complex cellular lysates. nih.gov The development of HTS-compatible instrumentation, such as acoustic dispensers and rapid plate readers, further enables the use of labeled compounds in these large-scale experiments. cuanschutz.edunih.gov

| HTS Technology | Description | Application with Labeled Compounds | Reference |

| Differential Scanning Fluorimetry (DSF) | Measures changes in protein thermal stability upon ligand binding. | Cross-validation of hits identified in primary screens. | nih.gov |

| Microscale Thermophoresis (MST) | Measures changes in molecular diffusion in a temperature gradient to determine binding affinity. | Characterization and validation of binding affinity for identified hits. | nih.gov |

| Acoustic Dispensing MS | Uses acoustic energy for touchless liquid handling combined with mass spectrometry. | Rapid analysis of crude reaction mixtures in HTS, where the labeled compound's unique mass allows for clear detection. | nih.gov |

| Automated Parallel Synthesis | Robotic systems perform and purify large libraries of compounds simultaneously. | Synthesis of libraries based on the labeled 4-hydroxybenzaldehyde scaffold for screening. | nih.gov |

Q & A

Q. Isotopic purity validation :